molecular formula C18H11ClF3N3O B610381 QO-40 CAS No. 1259536-70-3

QO-40

Cat. No.: B610381
CAS No.: 1259536-70-3
M. Wt: 377.7 g/mol
InChI Key: PAIKWVVGBGIKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QO-40 (5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) is a synthetic small-molecule compound known for its dual activation of both BKCa channels (large-conductance Ca²⁺-activated K⁺ channels) and KCNQ2/Q3-encoded M-type K⁺ currents (IK(M)) . Structurally, it belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO) derivatives, which are characterized by substitutions at the C-2, C-3, and C-5 positions .

Preparation Methods

The synthesis of QO-40 involves several steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core structure. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the core structure.

    Attachment of the naphthalene-1-yl group: This is typically done through a substitution reaction.

    Introduction of the trifluoromethyl group: This step involves the trifluoromethylation of the core structure.

Chemical Reactions Analysis

QO-40 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • BKCa Channel Activation: QO-40 enhances BKCa channel open probability by reducing the mean closed time and shifting the steady-state activation curve by 14 mV toward hyperpolarized potentials . Its EC50 for BKCa stimulation in GH3 lactotrophs is 2.3 µM, lower than cilostazol (3.5 µM) .
  • KCNQ2/Q3 Activation : this compound also activates KCNQ2/Q3 channels with an EC50 of 7 µM , reducing neuronal hyperexcitability in epilepsy and neuropathic pain models .
  • Voltage-Dependent Hysteresis : this compound induces concentration-dependent hysteresis in BKCa channels, increasing the voltage separation between activation and deactivation limbs (e.g., 12.1 ± 1.4 mV at 3 µM) .

Table 1: Key Parameters of this compound and Structurally/Functionally Similar Compounds

Compound Target Channels EC50 (BKCa) EC50 (KCNQ) Structural Class Therapeutic Applications
This compound BKCa, KCNQ2/3 2.3 µM 7 µM PPO derivatives Neuropathic pain, epilepsy
QO-58 BKCa, KCNQ2/3 N/A N/A PPO derivatives Osteoarthritis pain
BMS-204352 BKCa, KCNQ N/A N/A Benzopyran derivatives Anxiolytic effects
Naringenin BKCa, IK(M) ~10–50 µM N/A Bioflavonoid Antioxidant, anti-inflammatory
Cilostazol BKCa 3.5 µM N/A Quinolinone derivative Vasodilation, platelet inhibition
ICA-069673 KCNQ2/Q3 N/A 0.69 µM Synthetic small-molecule Epilepsy

Mechanistic and Structural Insights:

QO-58: A structural analog of this compound with similar dual activation of BKCa and KCNQ channels. However, higher oral doses (25–100 mg/kg) are required to achieve plasma concentrations of 18.6–41 µM, suggesting lower potency than this compound .

BMS-204352 (MaxiPost) :

  • Activates BKCa and KCNQ channels but lacks the PPO backbone. Its anxiolytic effects highlight shared therapeutic pathways with this compound, though its exact EC50 values remain unquantified in the literature .

Naringenin: A natural flavonoid activating BKCa and IK(M) with broader biological effects (e.g., antioxidant activity) but lower specificity. Its higher EC50 (~10–50 µM) limits therapeutic utility compared to synthetic PPO derivatives .

ICA-069673 and ICA 110381: Selective KCNQ2/Q3 activators with EC50 values in the sub-micromolar range.

Research Findings and Implications

A. Potency and Selectivity :

  • This compound’s 2.3 µM EC50 for BKCa is superior to cilostazol (3.5 µM) and naringenin (~10–50 µM), making it a more potent BKCa activator .

B. Structural Advantages :

  • The PPO scaffold in this compound allows substitutions that fine-tune interactions with both BKCa (cytoplasmic α-subunit) and KCNQ channels, a feature absent in benzopyran (BMS-204352) or flavonoid (naringenin) derivatives .

C. Therapeutic Limitations :

  • This compound’s effects on mitochondrial BKCa and glial BKCa isoforms (e.g., gBK) remain unstudied, posing unanswered questions about off-target effects .
  • Experimental conditions (e.g., non-physiological Ca²⁺ levels in patch-clamp studies) may overestimate its efficacy in vivo .

Biological Activity

QO-40, a compound identified as a potent activator of potassium channels, particularly the large-conductance calcium-activated potassium (BKCa) channels, has garnered attention in the field of pharmacology and cellular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on ion currents, and potential therapeutic applications.

This compound functions primarily as an activator of BKCa channels. The compound enhances the opening probability of these channels, which are crucial for regulating cellular excitability and calcium signaling. The interaction of this compound with BKCa channels leads to significant alterations in their biophysical properties.

Key Findings:

  • Increased Open-State Probability : In experiments conducted on HEK293T cells expressing the α-hSlo subunit of BKCa channels, this compound increased the open-state probability from 0.013 ± 0.008 to 0.029 ± 0.014 when applied at a concentration of 3 μM .
  • Shift in Activation Curve : The steady-state activation curve was shifted towards less positive voltages by approximately 14 mV in the presence of this compound, indicating enhanced channel activation at lower membrane potentials .
  • Gating Charge Increase : The gating charge associated with channel opening increased by 1.4-fold, suggesting that this compound alters the voltage sensitivity of BKCa channels .

Effects on Ion Currents

This compound's ability to modulate ion currents is crucial for its biological activity. Specifically, it enhances calcium-dependent potassium currents (IK(Ca)I_{K(Ca)}) in pituitary GH3 lactotrophs.

Experimental Data:

ParameterControl (No this compound)This compound (3 μM)
Open-State Probability0.052 ± 0.0090.156 ± 0.011
Half-Maximum Activation Voltage (V1/2)73.1 ± 2.6 mV57.1 ± 7 mV
Gating Charge (q)6.5 ± 0.8 e8.8 ± 0.8 e

These findings illustrate that this compound significantly enhances BKCa channel activity, which may have implications for cellular signaling pathways and excitability .

Case Studies and Applications

Recent studies have explored the implications of this compound in various physiological contexts:

  • Neuroprotection : Given its role in enhancing potassium currents, this compound may provide neuroprotective effects by stabilizing membrane potential and reducing excitotoxicity in neuronal cells.
  • Cardiovascular Health : The modulation of BKCa channels is critical in vascular smooth muscle cells; thus, this compound could be investigated for its potential to regulate vascular tone and blood pressure.

Properties

IUPAC Name

5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIKWVVGBGIKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259536-70-3
Record name 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.